![molecular formula C14H16ClNO3 B5760014 5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 1994 by Pfizer, and since then, it has been extensively studied for its pharmacological properties.
Mécanisme D'action
CP-47,497 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylate cyclase activity and the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These signaling pathways are involved in a wide range of physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and antitumor properties. Studies have demonstrated that CP-47,497 can reduce pain sensitivity in animal models, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-47,497 in lab experiments is its potent pharmacological effects, which allow for the study of various physiological processes. Additionally, this compound is relatively stable and can be easily synthesized, making it a useful tool for researchers. However, one limitation of using CP-47,497 is its potential for abuse, as it acts on the same receptors as THC, the active compound in marijuana. Therefore, caution must be exercised when handling this compound, and appropriate safety measures must be taken.
Orientations Futures
There are several future directions for the study of CP-47,497. One area of interest is the development of novel analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic, anti-inflammatory, and antitumor effects of CP-47,497. Furthermore, studies are needed to investigate the potential side effects of this compound and its safety for human use. Overall, the study of CP-47,497 has the potential to lead to the development of novel therapeutics for a range of diseases and conditions.
Méthodes De Synthèse
CP-47,497 can be synthesized through a multi-step process involving the reaction of 2-iodobenzoyl chloride with 1-(2-chloroethyl)pyrrolidine to form 2-(2-chloroethyl)-1-benzoylpyrrolidine. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol and sodium hydride to form the spirocyclic compound.
Applications De Recherche Scientifique
CP-47,497 has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that this compound has potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, CP-47,497 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFJBXRZNXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)
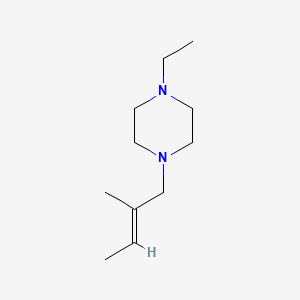

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

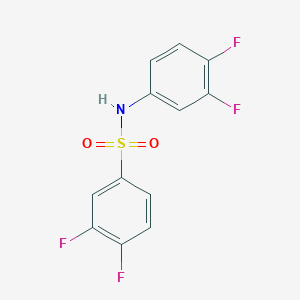

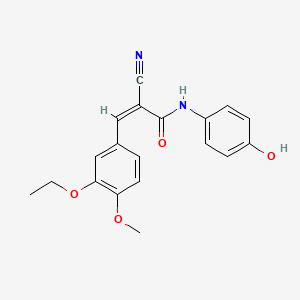
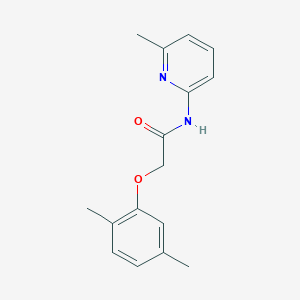
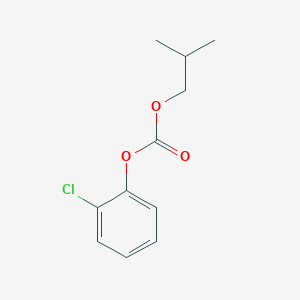
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)